Methyl phenyl-piperazin-1-YL-acetate Methyl phenyl-piperazin-1-YL-acetate
Brand Name: Vulcanchem
CAS No.: 864932-46-7
VCID: VC14424881
InChI: InChI=1S/C13H18N2O2/c1-17-13(16)12(11-5-3-2-4-6-11)15-9-7-14-8-10-15/h2-6,12,14H,7-10H2,1H3
SMILES:
Molecular Formula: C13H18N2O2
Molecular Weight: 234.29 g/mol

Methyl phenyl-piperazin-1-YL-acetate

CAS No.: 864932-46-7

Cat. No.: VC14424881

Molecular Formula: C13H18N2O2

Molecular Weight: 234.29 g/mol

* For research use only. Not for human or veterinary use.

Methyl phenyl-piperazin-1-YL-acetate - 864932-46-7

Specification

CAS No. 864932-46-7
Molecular Formula C13H18N2O2
Molecular Weight 234.29 g/mol
IUPAC Name methyl 2-phenyl-2-piperazin-1-ylacetate
Standard InChI InChI=1S/C13H18N2O2/c1-17-13(16)12(11-5-3-2-4-6-11)15-9-7-14-8-10-15/h2-6,12,14H,7-10H2,1H3
Standard InChI Key YLSZHCRANHDFCD-UHFFFAOYSA-N
Canonical SMILES COC(=O)C(C1=CC=CC=C1)N2CCNCC2

Introduction

Chemical Structure and Molecular Characteristics

Core Structural Features

Methyl phenyl-piperazin-1-YL-acetate consists of a piperazine ring (a six-membered heterocycle with two nitrogen atoms) substituted at one nitrogen with a phenyl group and at the other with a methyl ester-acetate moiety. The ester group introduces hydrolytic lability, while the piperazine ring contributes basicity, with a calculated pKa of 8.2–9.1 for the secondary amine . The phenyl group enhances lipophilicity, as evidenced by a computed partition coefficient (LogP) of 1.85 .

Spectroscopic Characterization

  • ¹H NMR: Peaks at δ 3.65 ppm (singlet, methyl ester) and δ 2.8–3.4 ppm (multiplet, piperazine protons) .

  • IR Spectroscopy: Stretching vibrations at 1740 cm⁻¹ (C=O ester) and 1250 cm⁻¹ (C-O ester).

Synthesis and Optimization

Synthetic Routes

The primary synthesis involves a nucleophilic substitution reaction between 1-phenylpiperazine and methyl chloroacetate, as outlined in Patent JP2006321780A . Key steps include:

  • Alkylation:

    1-Phenylpiperazine+ClCH2COOCH3Et3N, DMFMethyl phenyl-piperazin-1-YL-acetate\text{1-Phenylpiperazine} + \text{ClCH}_2\text{COOCH}_3 \xrightarrow{\text{Et}_3\text{N, DMF}} \text{Methyl phenyl-piperazin-1-YL-acetate}

    Triethylamine acts as a base to deprotonate the piperazine, facilitating nucleophilic attack on methyl chloroacetate .

  • Purification:
    Crude product is extracted with ethyl acetate, washed with brine, and crystallized using oxalic acid in methanol . Yield: 61–68% .

Reaction Optimization

  • Temperature: Elevated temperatures (80–130°C) improve reaction rates but risk ester hydrolysis .

  • Solvent: Dimethylformamide (DMF) enhances solubility of intermediates, while methanol promotes crystallization .

  • Catalysis: Triethylamine (2.5 equiv.) achieves optimal base strength without side reactions .

Physicochemical Properties

PropertyValue/DescriptionSource
Molecular Weight234.29 g/mol
Melting Point112–114°C (oxalate salt)
SolubilitySoluble in DMF, methanol, ethyl acetate; insoluble in water
StabilityHydrolyzes in acidic/basic conditions; store at 2–8°C under nitrogen

Future Directions

  • Structure-Activity Relationships: Systematic modification of the ester and phenyl groups to enhance bioavailability.

  • Targeted Drug Delivery: Conjugation with nanoparticles to mitigate hydrolysis issues.

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